5-ニトロ-N-(4-(N-(チアゾール-2-イル)スルファモイル)フェニル)フラン-2-カルボキサミド

説明

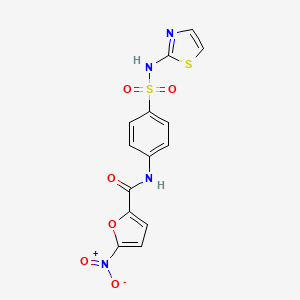

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a nitro group, a thiazole ring, and a furan ring, which contribute to its unique chemical properties and potential biological activities.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Explored for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用機序

Target of Action

Similar compounds have been known to target proteins like aldose reductase .

Mode of Action

It has been suggested that similar compounds may interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

It has been suggested that similar compounds may affect various pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have potent antibacterial activity against both gram-negative and gram-positive bacteria .

生化学分析

Biochemical Properties

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways. For instance, it interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to cell lysis. Additionally, it binds to bacterial ribosomal proteins, interfering with protein synthesis and ultimately causing bacterial cell death .

Cellular Effects

The effects of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide on various types of cells and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and protein synthesis, leading to cell death. In mammalian cells, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Furthermore, it affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide involves several key interactions at the molecular level. This compound binds to bacterial enzymes involved in cell wall synthesis, such as transpeptidases, inhibiting their activity and preventing the formation of peptidoglycan cross-links. Additionally, it binds to ribosomal proteins, interfering with the translation process and inhibiting protein synthesis. In mammalian cells, it activates caspase enzymes, leading to apoptosis, and modulates the activity of transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to the development of resistance in bacterial populations. Additionally, prolonged exposure in mammalian cells can result in adaptive responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial and antiproliferative activities with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been identified, where doses above a certain level result in significant adverse effects, while doses below this threshold maintain therapeutic efficacy .

Metabolic Pathways

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can further interact with bacterial enzymes, enhancing the antibacterial activity of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes in bacterial metabolic pathways, leading to the accumulation of toxic intermediates and cell death .

Transport and Distribution

The transport and distribution of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. In bacterial cells, the compound is actively transported across the cell membrane by efflux pumps, which can affect its intracellular concentration and efficacy. In mammalian cells, it binds to plasma proteins, facilitating its distribution to various tissues. The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide plays a critical role in its activity and function. In bacterial cells, the compound localizes to the cell wall and ribosomes, where it exerts its antibacterial effects. In mammalian cells, it is found in the cytoplasm and nucleus, where it interacts with key signaling proteins and transcription factors. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

Attachment of the Sulfamoyl Group: The thiazole derivative is then reacted with a sulfonamide to introduce the sulfamoyl group.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole-sulfamoyl intermediate with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Types of Reactions

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the sulfamoyl group.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Hydrolysis: Formation of furan-2-carboxylic acid and the corresponding amine.

類似化合物との比較

Similar Compounds

N-(thiazol-2-yl)benzenesulfonamide: Shares the thiazole and sulfonamide groups but lacks the furan ring and nitro group.

5-nitrofuran-2-carboxamide: Contains the nitro and furan groups but lacks the thiazole and sulfamoyl groups.

Uniqueness

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. The presence of the nitro group enhances its antimicrobial properties, while the thiazole and sulfamoyl groups contribute to its enzyme inhibitory effects.

This compound’s unique structure and multifaceted biological activities make it a promising candidate for further research and development in various scientific and industrial applications.

生物活性

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a nitro group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of 394.4 g/mol. The detailed chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H10N4O6S2 |

| Molecular Weight | 394.4 g/mol |

| IUPAC Name | 5-nitro-N-(4-(thiazol-2-yl)sulfamoyl)phenylfuran-2-carboxamide |

| CAS Number | 302952-34-7 |

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis and interfere with protein function. The nitro group can be reduced within bacterial cells, generating reactive intermediates that damage cellular components. Additionally, the sulfonamide group acts as a competitive inhibitor for the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria, mimicking para-aminobenzoic acid (PABA) .

Antibacterial Activity

Research indicates that 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide exhibits significant antibacterial properties against various strains of bacteria, including drug-resistant strains. In vitro studies have shown that the compound demonstrates potent activity against Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

| P. aeruginosa | 16 µg/mL |

Anti-inflammatory Activity

In addition to its antibacterial effects, the compound has been evaluated for anti-inflammatory properties. Studies have shown that it can significantly reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and furan rings can enhance biological activity. For instance, substituents on the phenyl ring have been shown to influence both antibacterial and anti-inflammatory effects significantly. The presence of electron-donating groups at specific positions on the phenyl ring increases potency against target bacteria .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

- Case Study on Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results demonstrated a marked reduction in edema and inflammatory cell infiltration when administered prior to inflammatory stimuli .

Comparative Analysis

When compared to other similar compounds like sulfanilamide and nitrofurantoin, 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide exhibits a unique dual mechanism of action due to its structural composition. This duality enhances its efficacy against resistant bacterial strains compared to traditional antibiotics .

特性

IUPAC Name |

5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6S2/c19-13(11-5-6-12(24-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-25-14/h1-8H,(H,15,17)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXTULZHACGXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。